3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine
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Overview
Description
3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C7H9F3N2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the trifluoropropyl group and the methyl group on the pyrazole ring imparts unique chemical properties to this compound .
Preparation Methods
The synthesis of 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3,3-trifluoropropylhydrazine with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and platinum oxide.
Scientific Research Applications
3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole: This compound lacks the amine group, which may result in different chemical reactivity and biological activity.
3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde:
3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid group provides different reactivity and potential for forming salts and esters.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1883290-11-6 |
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Molecular Formula |
C7H10F3N3 |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H10F3N3/c1-5-6(11)4-13(12-5)3-2-7(8,9)10/h4H,2-3,11H2,1H3 |
InChI Key |
GBYIGUWKKNOQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CCC(F)(F)F |
Origin of Product |
United States |
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